

DL-Homocystine: An In-depth Technical Guide on the Oxidized Dimer of Homocysteine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homocystine, DL-*

Cat. No.: *B109188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocystine, the oxidized disulfide dimer of the amino acid homocysteine, has garnered significant attention in the scientific community due to its close association with hyperhomocysteinemia, a metabolic condition linked to a spectrum of pathologies, including cardiovascular and neurodegenerative diseases. While much of the research focus has been on its reduced counterpart, homocysteine, understanding the properties, biological effects, and analytical methodologies for DL-Homocystine is crucial for a comprehensive assessment of its role in health and disease. This technical guide provides an in-depth overview of DL-Homocystine, encompassing its physicochemical properties, metabolic context, and the signaling pathways it influences. Detailed experimental protocols for its quantification and the assessment of its cellular effects are provided, alongside curated quantitative data to support researchers in their investigations. Furthermore, this guide explores the relevance of DL-Homocystine in the realm of drug development, from preclinical safety assessments to its potential as a biomarker.

Introduction: The Homocysteine-Homocystine Axis

Homocysteine is a sulfur-containing, non-proteinogenic amino acid synthesized from the essential amino acid methionine.^[1] In biological systems, homocysteine exists in various forms: a reduced form (Hcy-SH), an oxidized disulfide form as a dimer (homocystine, Hcy-S-S-Hcy), and mixed disulfides with other thiols like cysteine.^[2] DL-Homocystine represents the

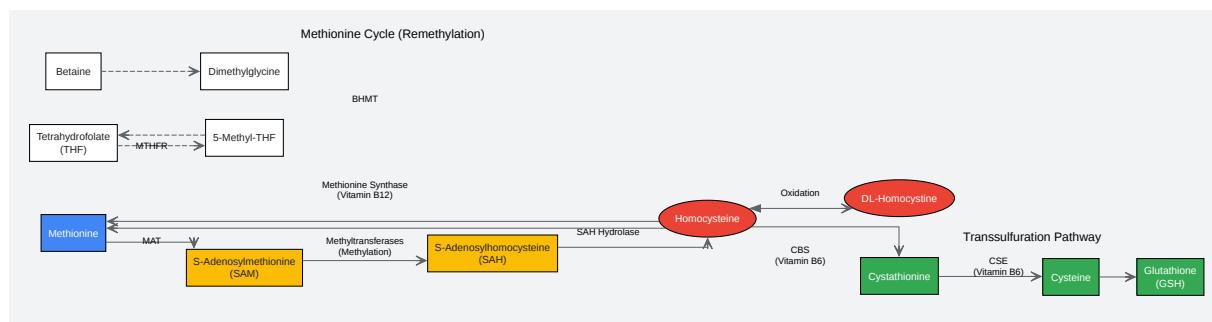
racemic mixture of this oxidized dimer. The equilibrium between homocysteine and homocystine is a critical aspect of cellular redox homeostasis. Under conditions of oxidative stress, the formation of homocystine is favored.^[3] Elevated levels of total homocysteine (the sum of all its forms), a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various diseases.^[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of DL-Homocystine and its reduced form, DL-Homocysteine, is fundamental for designing and interpreting experimental studies.

Property	DL-Homocystine	DL-Homocysteine	Reference(s)
Molecular Formula	C8H16N2O4S2	C4H9NO2S	[5] [6]
Molecular Weight	268.35 g/mol	135.18 g/mol	[5] [6]
CAS Number	870-93-9	454-29-5	[5] [6]
Appearance	White to off-white powder	White crystalline powder	[5] [7]
Melting Point	>300 °C	232-233 °C (decomposes)	[5] [7]
Solubility	Slightly soluble in water; soluble in 1N HCl	Soluble in water	[7] [8]
pKa	Data not readily available	pKa1 (COOH) ≈ 2.2, pKa2 (NH3+) ≈ 8.9, pKa3 (SH) ≈ 10.0	[9]

Metabolic Pathways and Regulation


Homocysteine metabolism is primarily governed by two key pathways: the methionine cycle (remethylation) and the transsulfuration pathway. These pathways are crucial for maintaining physiological homocysteine levels and are dependent on several B vitamins as cofactors.

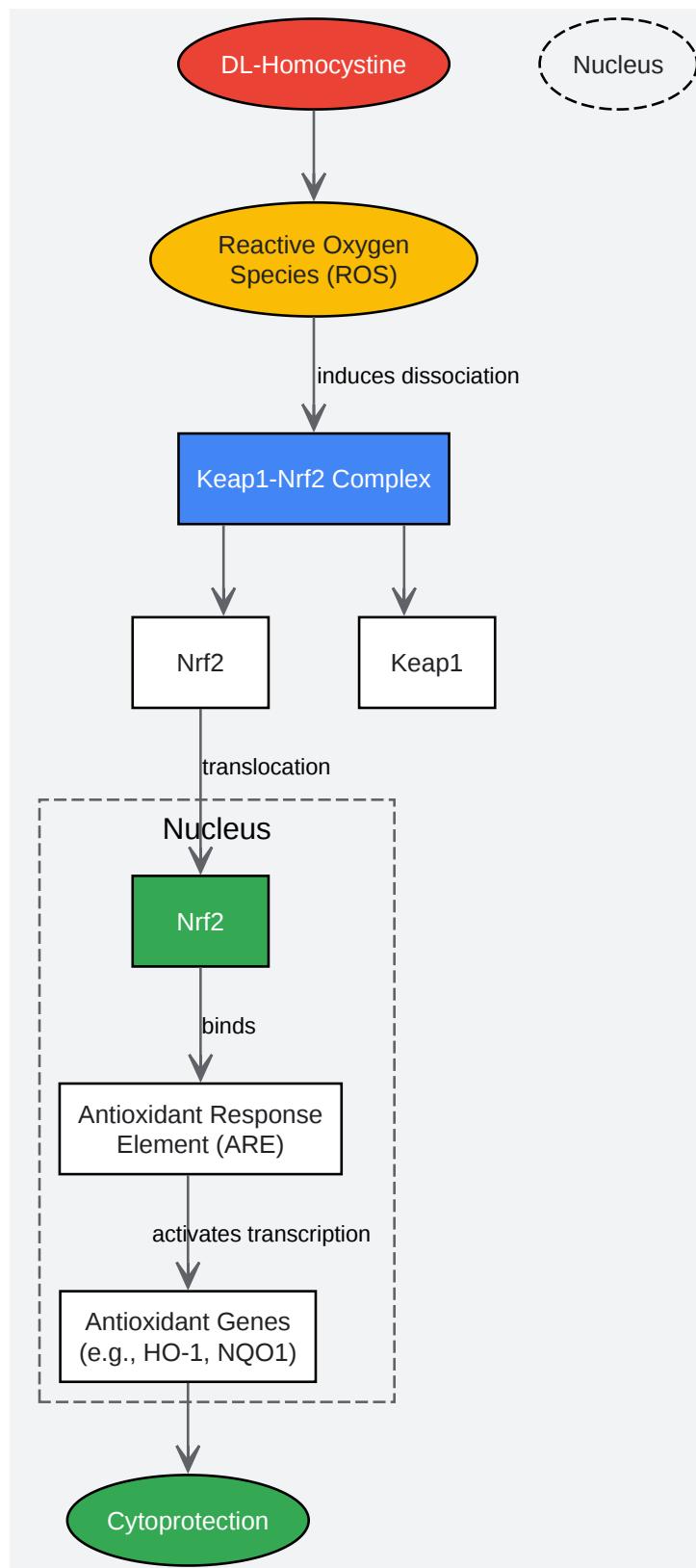
The Methionine Cycle (Remethylation)

In this pathway, homocysteine is remethylated to form methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[10]

The Transsulfuration Pathway

When methionine levels are sufficient, homocysteine is irreversibly catabolized via the transsulfuration pathway. This pathway involves the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathione β -synthase (CBS). Cystathionine is then hydrolyzed by another vitamin B6-dependent enzyme, cystathione γ -lyase (CSE), to produce cysteine, α -ketobutyrate, and ammonia. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[10]

[Click to download full resolution via product page](#)

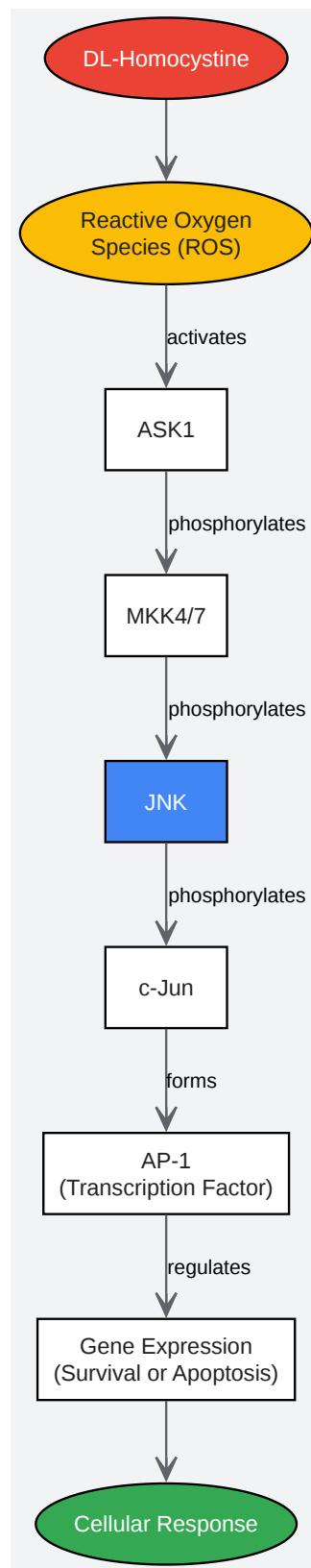

Figure 1. Overview of Homocysteine Metabolism.

Signaling Pathways Modulated by DL-Homocystine

Elevated levels of homocysteine and by extension, homocystine, can induce cellular stress and activate various signaling pathways, contributing to cellular dysfunction and pathology.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress, as induced by DL-Homocystine, leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby enhancing the cell's antioxidant capacity.[11][12]



[Click to download full resolution via product page](#)

Figure 2. Nrf2-Mediated Antioxidant Response to DL-Homocystine.

JNK-Mediated Stress Response

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular response to various stressors, including oxidative stress. Homocysteine-induced ROS can activate the JNK signaling cascade, which can have dual outcomes: promoting cell survival or inducing apoptosis, depending on the cellular context and the duration and intensity of the stress.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 3. JNK-Mediated Stress Response to DL-Homocystine.

Quantitative Data on Biological Effects

The following tables summarize quantitative data on the effects of DL-Homocysteine on various cellular parameters, providing a valuable resource for researchers.

Table 1: Effects of DL-Homocysteine on Cell Viability

Cell Type	Homocysteine Concentration	Treatment Duration	Effect on Cell Viability	Reference(s)
Human Endothelial Cells	40 µM	5 days	35% reduction	[1]
Human Endothelial Cells	80 µM	5 days	80% reduction	[1]
Human Coronary Artery Endothelial Cells	100 µM	48 hours	No significant change	[1]
Primary Hepatocytes	0.1, 0.25, 0.5, 1 mM	Not specified	10%, 23%, 39%, 51% decrease in proliferation	[1]
HepG2 (Hepatoma)	0.1, 0.25, 0.5, 1 mM	7 days	11%, 19%, 35%, 52% reduction in cell number	[1]
Astrocytes	50 µM	48 hours	Slight, non-significant decrease	[1]
Microglia	50 µM	96 hours	Significant increase	[13]
Neuronal Cells	10 µM	6 days	Neurotoxic damage observed	[1]
Human Glial Cells	~50 µM	Not specified	Induced cell death	[7]

Table 2: Effects of DL-Homocysteine on Oxidative Stress Markers

Cell Type	Homocysteine Concentration	Treatment Duration	Oxidative Stress Marker
Effect			
Reference(s)			
Microvascular Endothelial Cells	40 µM	24 hours	Reactive Oxygen Species (ROS) Increased generation [14]
Microvascular Endothelial Cells	40 µM	24 hours	NADPH Oxidase mRNA Increased expression [14]
Microvascular Endothelial Cells	40 µM	24 hours	Thioredoxin mRNA Decreased expression [14]
Human Endothelial Cells	0.5 mM	8 hours	Endothelin-1 (ET-1) Production -36.2% change from control [15]
Human Endothelial Cells	1.0 mM	8 hours	Endothelin-1 (ET-1) Production -41.5% change from control [15]
Isolated Rat Heart	10 µM	Not specified	TBARS, NO ₂ , O ₂ -, H ₂ O ₂ No significant change [16]

Experimental Protocols

This section provides detailed methodologies for the analysis of DL-Homocystine and the assessment of its cellular effects.

Quantification of DL-Homocystine in Biological Samples

The quantification of DL-Homocystine typically involves a two-step process: reduction of the disulfide bond to yield homocysteine, followed by the detection of total homocysteine.

6.1.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used and robust method for the quantification of total homocysteine.

- Sample Preparation:
 - Collect blood samples in EDTA-containing tubes and immediately place on ice.
 - Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
 - To 100 µL of plasma, add 10 µL of a reducing agent such as 10% tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce homocystine to homocysteine. Incubate for 30 minutes at room temperature.[17][18]
 - Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA. Vortex and centrifuge at 10,000 x g for 10 minutes.[17]

- Transfer the supernatant to a new tube.
- Derivatization:
 - To 50 µL of the supernatant, add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 50 µL of a fluorescent labeling agent such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) (1 mg/mL in borate buffer).[17]
 - Incubate the mixture at 60°C for 60 minutes in the dark.
 - Cool the samples on ice before injection into the HPLC system.
- HPLC Analysis:
 - Use a C18 reversed-phase column.
 - Employ an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like acetonitrile.
 - Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm for SBD-F derivatives.[17]
 - Quantify the homocysteine peak by comparing its area to a standard curve prepared with known concentrations of homocysteine.

6.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for homocysteine quantification.

- Sample Preparation and Reduction:
 - To 200 µL of plasma, add a deuterated internal standard (e.g., DL-[3,3,3',3',4,4,4',4'-2H8]-homocystine).[17]
 - Reduce disulfide bonds using a reducing agent like 2-mercaptoethanol.[17]
- Derivatization:

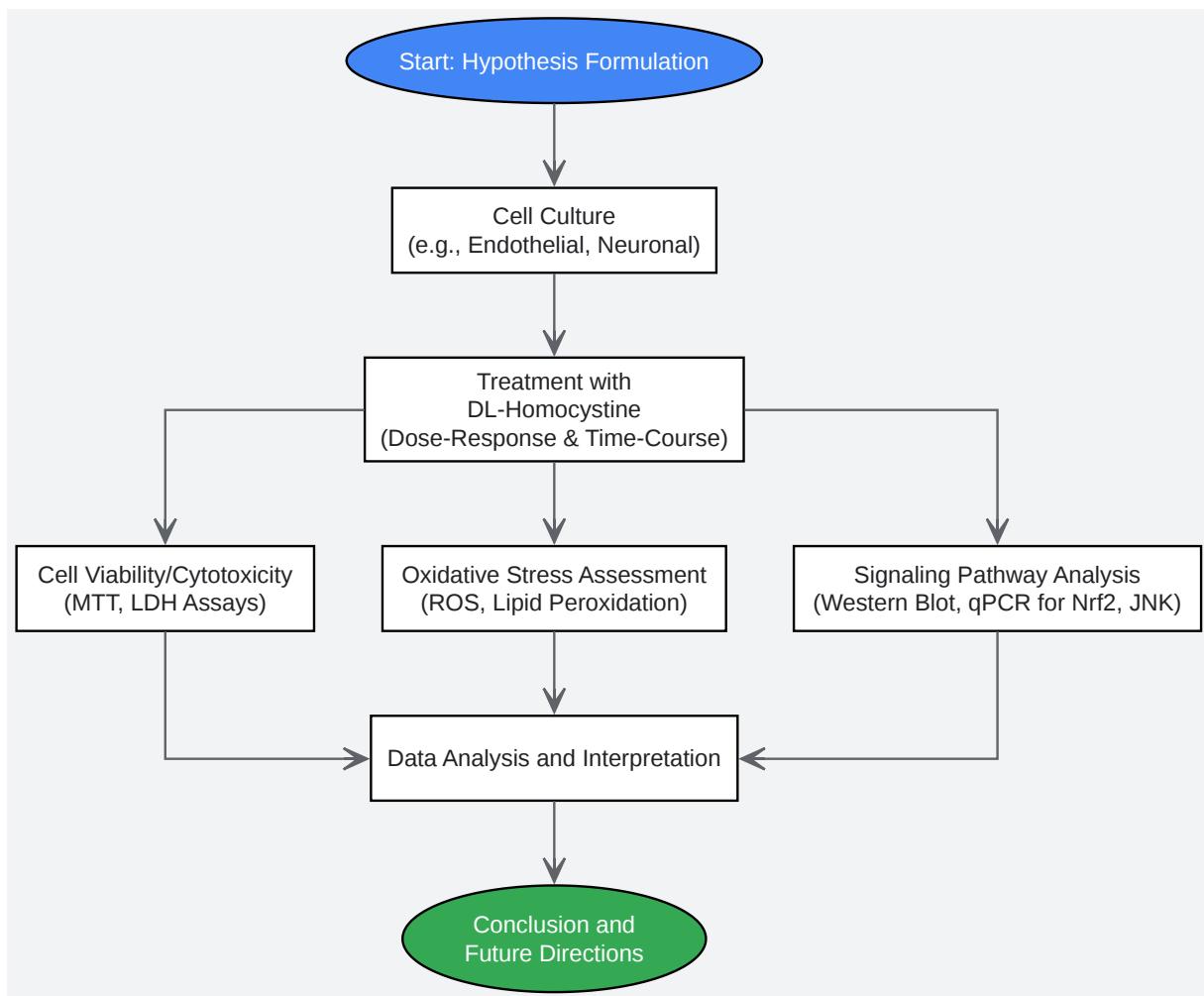
- Derivatize the sample to make it volatile for GC analysis. A common method is to form a bis-tert-butyldimethylsilyl derivative.[17]
- GC-MS Analysis:
 - Inject the derivatized sample into the GC-MS system.
 - Use a suitable capillary column for separation.
 - Monitor specific ions for homocysteine and the internal standard in the mass spectrometer.
 - Quantify based on the ratio of the peak areas of the analyte to the internal standard.

6.1.3. Enzymatic Assays

Commercially available enzymatic assay kits provide a convenient and high-throughput method for total homocysteine measurement. These assays typically involve a reduction step followed by an enzymatic reaction that produces a detectable signal (colorimetric or fluorometric). The general principle involves the conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then measured.[8]

Assessment of DL-Homocystine-Induced Cellular Effects

6.2.1. Cell Viability and Cytotoxicity Assays


- MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
 - Seed cells in a 96-well plate and treat with various concentrations of DL-Homocystine for the desired duration.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
 - Viable cells will reduce the yellow MTT to purple formazan crystals.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

- Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating cytotoxicity.
 - After treating cells with DL-Homocystine, collect the cell culture supernatant.
 - Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
 - Measure the absorbance at the recommended wavelength.

6.2.2. Measurement of Oxidative Stress

- Reactive Oxygen Species (ROS) Detection: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.
 - Treat cells with DL-Homocystine.
 - Incubate the cells with DCFH-DA solution (typically 10 μ M) for 30 minutes at 37°C in the dark.
 - DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
 - Wash the cells to remove excess probe.
 - Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm).[\[1\]](#)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Figure 4. General Experimental Workflow for Investigating DL-Homocystine Effects.

Relevance in Drug Development

DL-Homocystine and the broader homocysteine metabolism are of significant interest in drug development for several reasons:

- **Biomarker of Disease and Drug Efficacy:** Elevated homocysteine levels are a biomarker for various diseases. In clinical trials, monitoring homocysteine levels can be an indicator of disease progression or a pharmacodynamic marker of drug efficacy, particularly for therapies targeting metabolic or cardiovascular diseases.

- Safety Pharmacology and Drug-Induced Hyperhomocysteinemia: Certain drugs can interfere with homocysteine metabolism, leading to elevated levels. For example, some medications can affect the absorption or function of B vitamins, which are essential cofactors for homocysteine-metabolizing enzymes.^[19] Therefore, assessing the potential of new drug candidates to induce hyperhomocysteinemia is an important consideration in preclinical safety and toxicology studies.
- Therapeutic Target: The enzymes involved in homocysteine metabolism, such as MTHFR and CBS, are potential targets for therapeutic intervention. Modulating the activity of these enzymes could be a strategy for managing hyperhomocysteinemia and its associated pathologies.
- Drug Metabolism: While not a primary drug-metabolizing enzyme system, the methylation reactions in the methionine cycle are crucial for the metabolism and clearance of some drugs. Alterations in homocysteine metabolism could potentially impact these processes.

Conclusion

DL-Homocystine, as the oxidized dimer of homocysteine, is an integral component of the homocysteine metabolic landscape. Its formation is intrinsically linked to cellular redox status, and its accumulation is a hallmark of hyperhomocysteinemia. A comprehensive understanding of its physicochemical properties, metabolic fate, and impact on cellular signaling is paramount for researchers and drug development professionals. This technical guide has provided a detailed overview of these aspects, along with practical experimental protocols and quantitative data to facilitate further investigation into the role of DL-Homocystine in health and disease. Future research should continue to elucidate the specific contributions of the oxidized versus reduced forms of homocysteine to pathology and explore the therapeutic potential of targeting this critical metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of homocysteine on survival of human glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. L-Homocystine | C8H16N2O4S2 | CID 439579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sketchviz.com [sketchviz.com]
- 14. researchgate.net [researchgate.net]
- 15. [Homocysteine and markers of endothelial dysfunction in multiple sclerosis]. | Semantic Scholar [semanticscholar.org]
- 16. Effects of DL-homocysteine thiolactone on cardiac contractility, coronary flow, and oxidative stress markers in the isolated rat heart: the role of different gasotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drugs affecting homocysteine metabolism: impact on cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DL-Homocystine: An In-depth Technical Guide on the Oxidized Dimer of Homocysteine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109188#dl-homocystine-as-an-oxidized-dimer-of-homocysteine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com